5-(4-methoxyphenyl)-1-methyl-2-((3-methylbenzyl)thio)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-METHOXYPHENYL)-1-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-IMIDAZOLE is a heterocyclic compound that features an imidazole ring substituted with methoxyphenyl and methylphenyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-1-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-IMIDAZOLE typically involves the reaction of 4-chloro-1-(4-methoxyphenyl)butan-1-one with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXYPHENYL)-1-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(4-METHOXYPHENYL)-1-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-IMIDAZOLE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYPHENYL)-1-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes like lipoxygenases by binding to their active sites, thereby preventing the formation of pro-inflammatory metabolites . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Shares a similar methoxyphenyl group but has an indole ring instead of an imidazole ring.
5-(4-Methoxyphenyl)-1H-imidazole: Similar structure but lacks the methyl and sulfanyl substitutions.
Uniqueness
5-(4-METHOXYPHENYL)-1-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-IMIDAZOLE is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions may enhance its binding affinity to certain enzymes and its overall biological activity compared to similar compounds .
Properties
Molecular Formula |
C19H20N2OS |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1-methyl-2-[(3-methylphenyl)methylsulfanyl]imidazole |
InChI |
InChI=1S/C19H20N2OS/c1-14-5-4-6-15(11-14)13-23-19-20-12-18(21(19)2)16-7-9-17(22-3)10-8-16/h4-12H,13H2,1-3H3 |
InChI Key |
SRCKEASNRQAIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.